molecular formula C16H15N5O3S2 B12345125 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(N-(pyridin-2-ylmethyl)sulfamoyl)benzamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(N-(pyridin-2-ylmethyl)sulfamoyl)benzamide

Cat. No.: B12345125
M. Wt: 389.5 g/mol
InChI Key: LOLPYGDCYLPGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that features a thiadiazole ring, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine-2-carboxaldehyde.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-aminobenzoyl chloride with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pyridine-2-carboxaldehyde in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide
  • **N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-3-yl)methyl]sulfamoyl}benzamide
  • **N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-4-yl)methyl]sulfamoyl}benzamide

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs

Properties

Molecular Formula

C16H15N5O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyridin-2-ylmethylsulfamoyl)benzamide

InChI

InChI=1S/C16H15N5O3S2/c1-11-20-21-16(25-11)19-15(22)12-5-7-14(8-6-12)26(23,24)18-10-13-4-2-3-9-17-13/h2-9,18H,10H2,1H3,(H,19,21,22)

InChI Key

LOLPYGDCYLPGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.